molecular formula C7H4BrFN2 B13649635 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13649635
M. Wt: 215.02 g/mol
InChI Key: AKPGPIWHJZXRNH-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine and a fluorine atom attached to a pyrrolo[3,2-c]pyridine core. The presence of these halogen atoms can significantly influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pyrrolo[3,2-c]pyridine precursor. The reaction conditions often require the use of bromine and fluorine sources, along with catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine
  • 3-Fluoro-1H-pyrrolo[3,2-c]pyridine
  • 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Comparison: Compared to its analogs, 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can enhance the compound’s reactivity and biological activity, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H

InChI Key

AKPGPIWHJZXRNH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)F

Origin of Product

United States

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